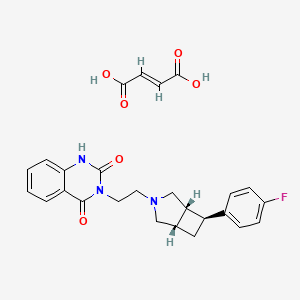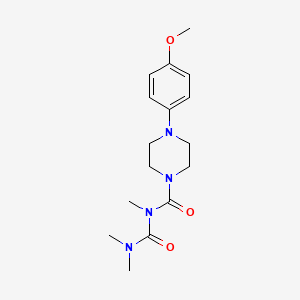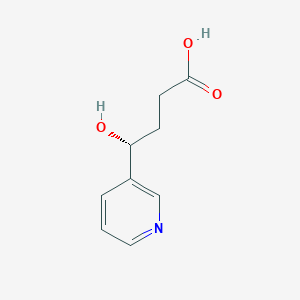
GA8N963Szu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- (GA8N963Szu) is a chemical substance with the molecular formula C9H11NO3 . It is characterized by its pyridine ring structure and a hydroxybutyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and butyric acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of pyridine and butyric acid, which can be further utilized in different applications .
Scientific Research Applications
4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, influencing biochemical processes within cells. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-pyridyl)-4-hydroxybutyric acid, (4S)-
- 4-(2-pyridyl)-4-hydroxybutyric acid
- 4-(4-pyridyl)-4-hydroxybutyric acid
Uniqueness
4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- is unique due to its specific stereochemistry and the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
220964-74-9 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
STZOZPPVGWNSMC-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CCC(=O)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


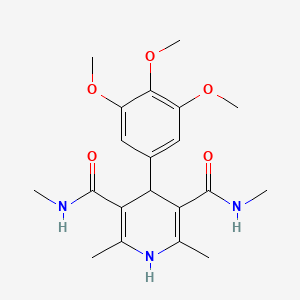
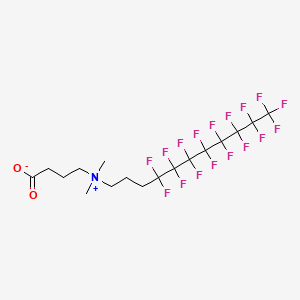
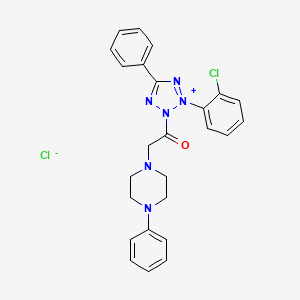


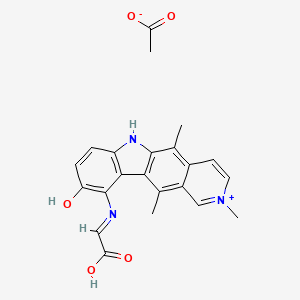


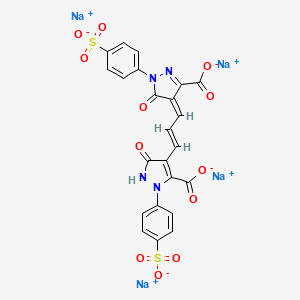

![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
